Cas no 2028590-33-0 (1-(1-methyl-1H-imidazol-5-yl)methylcyclopropane-1-carbaldehyde)

1-(1-メチル-1H-イミダゾール-5-イル)メチルシクロプロパン-1-カルバアルデヒドは、複素環式化合物とシクロプロパン骨格を組み合わせた特異な構造を持つ有機化合物です。この化合物の特徴は、イミダゾール環の求核性とシクロプロパン環の立体ひずみが相乗効果を生み、高い反応性を示す点にあります。特に、カルバアルデヒド基を有するため、各種求核付加反応や還元反応の出発原料として有用です。また、1位のメチル基により分子の安定性が向上しており、保存性に優れています。医薬品中間体や機能性材料の合成において、多様な分子修飾が可能な点が最大の利点です。

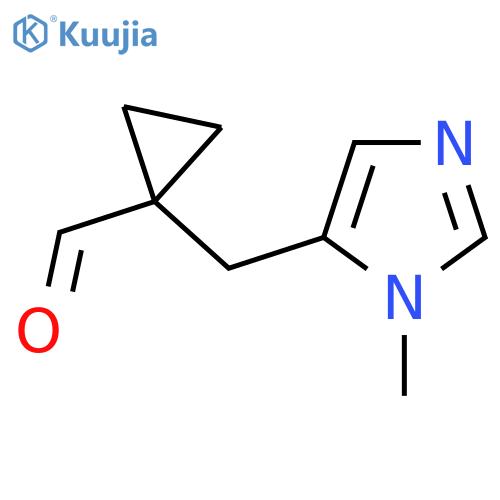

2028590-33-0 structure

商品名:1-(1-methyl-1H-imidazol-5-yl)methylcyclopropane-1-carbaldehyde

1-(1-methyl-1H-imidazol-5-yl)methylcyclopropane-1-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 1-(1-methyl-1H-imidazol-5-yl)methylcyclopropane-1-carbaldehyde

- 2028590-33-0

- EN300-1621380

- 1-[(1-methyl-1H-imidazol-5-yl)methyl]cyclopropane-1-carbaldehyde

-

- インチ: 1S/C9H12N2O/c1-11-7-10-5-8(11)4-9(6-12)2-3-9/h5-7H,2-4H2,1H3

- InChIKey: IFCCQVINBMTGPC-UHFFFAOYSA-N

- ほほえんだ: O=CC1(CC2=CN=CN2C)CC1

計算された属性

- せいみつぶんしりょう: 164.094963011g/mol

- どういたいしつりょう: 164.094963011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 189

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 34.9Ų

- 疎水性パラメータ計算基準値(XlogP): 0.1

1-(1-methyl-1H-imidazol-5-yl)methylcyclopropane-1-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1621380-0.25g |

1-[(1-methyl-1H-imidazol-5-yl)methyl]cyclopropane-1-carbaldehyde |

2028590-33-0 | 0.25g |

$1432.0 | 2023-06-04 | ||

| Enamine | EN300-1621380-2.5g |

1-[(1-methyl-1H-imidazol-5-yl)methyl]cyclopropane-1-carbaldehyde |

2028590-33-0 | 2.5g |

$3051.0 | 2023-06-04 | ||

| Enamine | EN300-1621380-100mg |

1-[(1-methyl-1H-imidazol-5-yl)methyl]cyclopropane-1-carbaldehyde |

2028590-33-0 | 100mg |

$1183.0 | 2023-09-22 | ||

| Enamine | EN300-1621380-500mg |

1-[(1-methyl-1H-imidazol-5-yl)methyl]cyclopropane-1-carbaldehyde |

2028590-33-0 | 500mg |

$1289.0 | 2023-09-22 | ||

| Enamine | EN300-1621380-10.0g |

1-[(1-methyl-1H-imidazol-5-yl)methyl]cyclopropane-1-carbaldehyde |

2028590-33-0 | 10g |

$6697.0 | 2023-06-04 | ||

| Enamine | EN300-1621380-0.5g |

1-[(1-methyl-1H-imidazol-5-yl)methyl]cyclopropane-1-carbaldehyde |

2028590-33-0 | 0.5g |

$1495.0 | 2023-06-04 | ||

| Enamine | EN300-1621380-5.0g |

1-[(1-methyl-1H-imidazol-5-yl)methyl]cyclopropane-1-carbaldehyde |

2028590-33-0 | 5g |

$4517.0 | 2023-06-04 | ||

| Enamine | EN300-1621380-2500mg |

1-[(1-methyl-1H-imidazol-5-yl)methyl]cyclopropane-1-carbaldehyde |

2028590-33-0 | 2500mg |

$2631.0 | 2023-09-22 | ||

| Enamine | EN300-1621380-50mg |

1-[(1-methyl-1H-imidazol-5-yl)methyl]cyclopropane-1-carbaldehyde |

2028590-33-0 | 50mg |

$1129.0 | 2023-09-22 | ||

| Enamine | EN300-1621380-250mg |

1-[(1-methyl-1H-imidazol-5-yl)methyl]cyclopropane-1-carbaldehyde |

2028590-33-0 | 250mg |

$1235.0 | 2023-09-22 |

1-(1-methyl-1H-imidazol-5-yl)methylcyclopropane-1-carbaldehyde 関連文献

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

2028590-33-0 (1-(1-methyl-1H-imidazol-5-yl)methylcyclopropane-1-carbaldehyde) 関連製品

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量